molecular formula C26H28Cl2N4O4 B1217973 1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone CAS No. 79156-75-5

1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Cat. No.: B1217973
CAS No.: 79156-75-5
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-ZEQKJWHPSA-N
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Description

1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone is an imidazole antifungal agent used to treat a variety of fungal infections. It was first patented in 1977 by the Belgian pharmaceutical company Janssen and came into medical use in 1981 . This compound is available in various forms, including tablets, creams, shampoos, and solutions, and is known for its broad-spectrum antifungal activity .

Mechanism of Action

Target of Action

Ketoconazole primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol , which is a vital component of the fungal cell membrane .

Mode of Action

Ketoconazole interacts with its target, the 14-α-sterol demethylase, and inhibits its function . This results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by ketoconazole is the sterol biosynthesis pathway . By blocking the function of 14-α-sterol demethylase, ketoconazole hinders the production of ergosterol, a key component of the fungal cell membrane . This disruption in the sterol biosynthesis pathway leads to increased membrane fluidity and prevents the growth of the fungus .

Pharmacokinetics

Ketoconazole exhibits a bioavailability of 37–97% when taken orally . It is extensively metabolized in the liver, predominantly through oxidation and O-dealkylation . The metabolites, including N-deacetyl ketoconazole, are mainly excreted in the bile . Ketoconazole is also highly protein-bound, with 84 to 99% binding to plasma proteins, mainly albumin .

Result of Action

The inhibition of ergosterol synthesis by ketoconazole leads to increased fungal cellular permeability . This disrupts the normal functioning of the fungal cell, thereby preventing its growth and proliferation . In addition to its antifungal effects, ketoconazole has also been found to have antiandrogen and antiglucocorticoid properties .

Action Environment

The efficacy and stability of ketoconazole can be influenced by various environmental factors. For instance, ketoconazole’s absorption can be affected by the presence of food, which can increase its Cmax and delay its Tmax . Furthermore, ketoconazole’s interaction with other drugs can also impact its action. For example, it has been reported that ketoconazole’s bioavailability is lower when taken with cimetidine .

Biochemical Analysis

Biochemical Properties

Ketoconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the biosynthesis of ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the fungal cell membrane . Ketoconazole also interacts with other cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous compounds .

Cellular Effects

Ketoconazole exerts significant effects on various cell types and cellular processes. It inhibits the growth of fungal cells by disrupting their cell membrane integrity . In human cells, ketoconazole can inhibit steroidogenesis by blocking enzymes involved in the synthesis of steroid hormones such as testosterone and cortisol . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, ketoconazole exerts its effects by binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The resulting accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, ketoconazole can inhibit other cytochrome P450 enzymes, affecting the metabolism of various compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ketoconazole can change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat . In vitro studies have shown that ketoconazole can cause transient elevations in liver enzymes, which usually resolve despite continued therapy . Long-term exposure to ketoconazole can lead to hepatotoxicity and other adverse effects .

Dosage Effects in Animal Models

The effects of ketoconazole vary with different dosages in animal models. At therapeutic doses, ketoconazole effectively treats fungal infections in animals . High doses can lead to adverse effects such as hepatotoxicity, anorexia, vomiting, and adrenal insufficiency . In dogs, high doses of ketoconazole have been associated with cataract development .

Metabolic Pathways

Ketoconazole undergoes extensive metabolism in the liver, primarily through oxidation and degradation of the imidazole and piperazine rings . The major metabolic pathways involve cytochrome P450 enzymes, including CYP3A4 . The metabolites are mainly excreted in the feces, with a small portion eliminated via the kidneys . Ketoconazole can also inhibit the metabolism of other drugs by affecting cytochrome P450 enzymes .

Transport and Distribution

Ketoconazole is well-distributed within the body, reaching various tissues and fluids . It is highly protein-bound in plasma and can penetrate inflamed joint fluid, saliva, bile, urine, sebum, cerumen, feces, tendons, skin, and soft tissue . Ketoconazole crosses the blood-brain barrier poorly, resulting in negligible amounts in the cerebrospinal fluid .

Subcellular Localization

The subcellular localization of ketoconazole is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on steroidogenesis and ergosterol synthesis . Ketoconazole does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments .

Scientific Research Applications

1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a model compound for studying solubility and dissolution in various solvents.

    Biology: Investigated for its effects on fungal cell membranes and its role in inhibiting ergosterol synthesis.

    Medicine: Widely used to treat fungal infections such as seborrheic dermatitis, dandruff, and systemic fungal infections.

    Industry: Employed in the formulation of antifungal creams, shampoos, and other topical applications.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1
Source PubChem
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InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
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Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
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DSSTOX Substance ID

DTXSID60161949
Record name (-)-Ketoconazole
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Molecular Weight

531.4 g/mol
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Physical Description

Solid, COLOURLESS CRYSTALS OR POWDER.
Record name Ketoconazole
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Solubility

0.0866 mg/L, Solubility in water: none
Record name Ketoconazole
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Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
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Mechanism of Action

Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.
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Color/Form

Crystals from 4-methylpentanone

CAS No.

142128-57-2, 65277-42-1, 142128-59-4
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Melting Point

146 °C, 148-152 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Customer
Q & A

Q1: What is the primary mechanism of action of ketoconazole?

A1: Ketoconazole exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [] It achieves this by targeting the cytochrome P450 (CYP) enzyme, specifically CYP51, which is responsible for a key step in ergosterol synthesis. [] This disruption of ergosterol production leads to impaired membrane permeability and ultimately inhibits fungal growth. []

Q2: How does ketoconazole's inhibition of CYP enzymes contribute to its antifungal activity?

A2: Ketoconazole's primary target is the fungal CYP51 enzyme. [] By blocking the activity of this enzyme, ketoconazole prevents the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis weakens the fungal cell membrane, making it more permeable and ultimately leading to cell death.

Q3: Beyond its antifungal effects, are there other notable downstream consequences of ketoconazole's interaction with CYP enzymes?

A3: Yes, ketoconazole's potent inhibition of CYP enzymes, particularly CYP3A4, extends beyond its antifungal effects, leading to significant drug-drug interactions. [, , , , ] This interaction is especially relevant for orally administered drugs metabolized by CYP3A4, as ketoconazole can significantly increase their plasma concentrations, potentially leading to adverse effects. [, , ]

Q4: What are the implications of ketoconazole's inhibition of human CYP3A4 for drug development?

A4: Ketoconazole has become a valuable tool in drug development to assess the role of CYP3A4 in the metabolism of new drug candidates. [, ] By co-administering ketoconazole with a candidate drug, researchers can determine the extent to which CYP3A4 contributes to its clearance and identify potential drug-drug interaction liabilities. [, ] This information is crucial for optimizing drug dosing regimens and ensuring patient safety during clinical trials and post-marketing.

Q5: What is the molecular formula and weight of ketoconazole?

A5: The molecular formula of ketoconazole is C26H28Cl2N4O4. Its molecular weight is 531.44 g/mol.

Q6: Does the form in which ketoconazole is delivered affect its efficacy?

A6: Yes, the formulation of ketoconazole can significantly impact its effectiveness. [, , ] For example, the dissolution rate of ketoconazole tablets is pH-dependent, influencing its absorption and bioavailability. [] Researchers have explored different formulations like microcapsules [] and foam formulations [] to improve its delivery and therapeutic outcomes in various applications.

Q7: How does the presence of food affect the absorption of ketoconazole?

A7: While food does not significantly impact the extent of ketoconazole absorption, it can delay the time it takes to reach peak serum concentrations. [, ] This delay suggests a potential influence of food on the rate of absorption, potentially due to altered gastric emptying or drug dissolution.

Q8: Is the elimination of ketoconazole dose-dependent?

A8: Studies suggest that the pharmacokinetics of ketoconazole may be dose-dependent, with higher doses resulting in a disproportionate increase in half-life and area under the curve, indicating potential saturation of elimination pathways. []

Q9: Does ketoconazole effectively penetrate the cerebrospinal fluid?

A9: Yes, ketoconazole has been shown to penetrate the cerebrospinal fluid (CSF), although the concentrations achieved vary depending on factors such as dose, route of administration, and presence of inflammation. [, ] This penetration is particularly relevant for treating fungal infections of the central nervous system.

Q10: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of ketoconazole?

A10: The efficacy of ketoconazole has been extensively studied using both in vitro and in vivo models. [, , ] In vitro studies often involve determining the minimum inhibitory concentration (MIC) of ketoconazole against various fungal species using methods like broth microdilution and agar diffusion. [, , ] These studies provide insights into ketoconazole's antifungal potency and spectrum of activity. [, , ]

Q11: Has ketoconazole shown efficacy against specific types of fungal infections in clinical trials?

A11: Ketoconazole has demonstrated clinical efficacy in treating various fungal infections, including dermatophytosis, onychomycosis, and mucocutaneous candidiasis. [] Its efficacy has been evaluated in numerous clinical trials, establishing it as a valuable antifungal agent for these conditions.

Q12: What are the known mechanisms of resistance to ketoconazole in fungi?

A12: Resistance to ketoconazole can arise from various mechanisms, including alterations in the target enzyme (CYP51), overexpression of efflux pumps that reduce intracellular drug accumulation, and mutations in genes involved in ergosterol biosynthesis. [, ] Understanding these mechanisms is crucial for developing strategies to combat ketoconazole resistance and improve treatment outcomes.

Q13: What are the potential long-term effects of ketoconazole use, particularly on the liver?

A13: Ketoconazole, particularly when administered orally, has been associated with hepatotoxicity, which can manifest as elevated liver enzymes or, in rare cases, severe liver injury. [, , ] This toxicity is thought to be primarily idiosyncratic, meaning it occurs unpredictably in susceptible individuals.

Q14: Have there been efforts to improve the delivery of ketoconazole to specific targets or tissues?

A14: Researchers have explored various strategies to enhance ketoconazole delivery, including novel formulations such as microcapsules and foam formulations, aiming to improve its penetration into target tissues while minimizing systemic exposure and potential side effects. [, ]

Q15: What analytical methods are commonly used to measure ketoconazole concentrations?

A15: Ketoconazole concentrations are typically measured using high-performance liquid chromatography (HPLC) methods. [, ] These methods offer high sensitivity and specificity, allowing accurate quantification of ketoconazole in biological samples, which is essential for pharmacokinetic studies and therapeutic drug monitoring.

Q16: What are some alternatives to ketoconazole for the treatment of fungal infections?

A17: Several alternative antifungal agents are available, including other azoles like fluconazole and itraconazole, as well as non-azole antifungals such as terbinafine and amphotericin B. [, ] The choice of antifungal agent depends on factors such as the specific fungal species causing the infection, the site of infection, and individual patient factors.

Q17: When was ketoconazole first introduced, and what impact did it have on the treatment of fungal infections?

A18: Ketoconazole was first introduced in the early 1980s as a novel broad-spectrum antifungal agent. [, , ] It represented a significant advancement in antifungal therapy due to its oral availability and efficacy against a wide range of fungal species. Ketoconazole's introduction marked a milestone in managing fungal infections, offering a more convenient and effective alternative to previously available treatments.

Q18: How has ketoconazole contributed to research in fields beyond antifungal therapy?

A19: Ketoconazole has played a crucial role in advancing our understanding of drug metabolism and pharmacokinetic interactions, particularly those mediated by CYP3A4. [, ] Its well-characterized inhibitory effects on CYP3A4 have made it a valuable tool in drug discovery and development for investigating the role of this enzyme in the metabolism of new drug candidates.

Q19: Are there examples of synergistic effects when combining ketoconazole with other drugs?

A20: Ketoconazole, when combined with other antifungal agents like flucytosine, has demonstrated synergistic activity against certain fungal infections, enhancing their efficacy. [] This synergy underscores the potential benefits of combination therapy in improving treatment outcomes for challenging fungal infections.

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